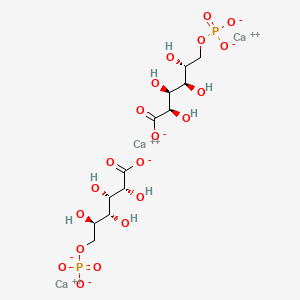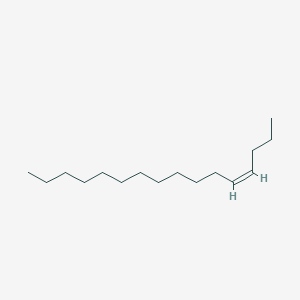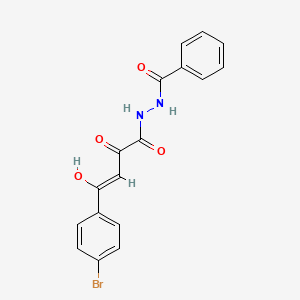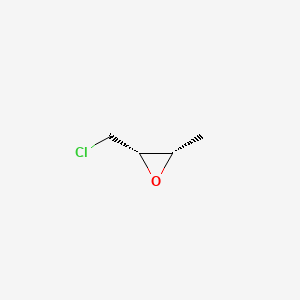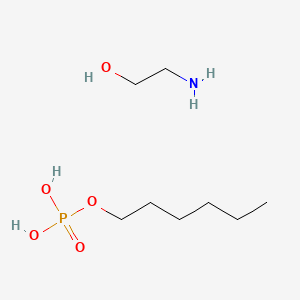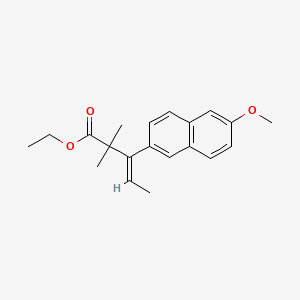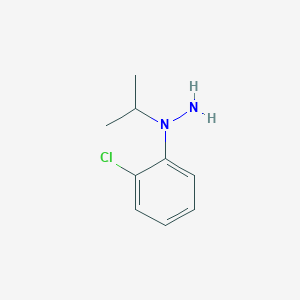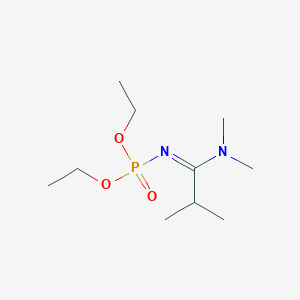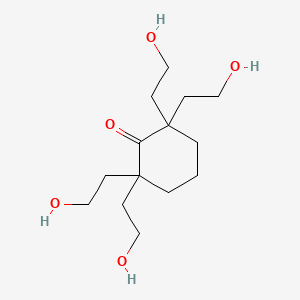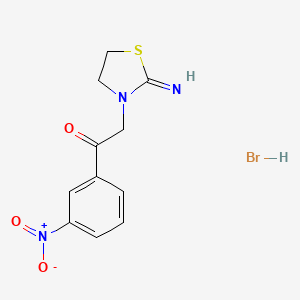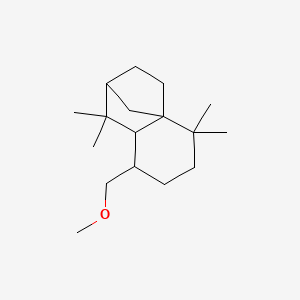
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is a complex organic compound with a unique structure It is characterized by its octahydro-naphthalene core, which is substituted with methoxymethyl and tetramethyl groups
Méthodes De Préparation
The synthesis of Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene involves several steps. One common method starts with the octahydro-8-hydroxy-4a,8-dimethyl-2(1H)-naphthalenones. The reaction sequence typically includes Wittig reaction, oxidative hydroboration, oxidation, equilibration, and olefination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene can be compared with similar compounds such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar core structure but differ in their functional groups and substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
93777-35-6 |
|---|---|
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
10-(methoxymethyl)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalene |
InChI |
InChI=1S/C17H30O/c1-15(2)8-6-12(11-18-5)14-16(3,4)13-7-9-17(14,15)10-13/h12-14H,6-11H2,1-5H3 |
Clé InChI |
AFMXFPNYAXEBFM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C2C13CCC(C3)C2(C)C)COC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


